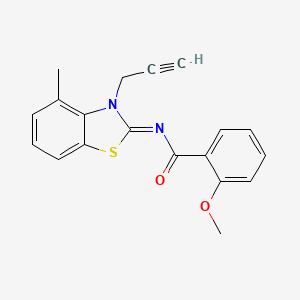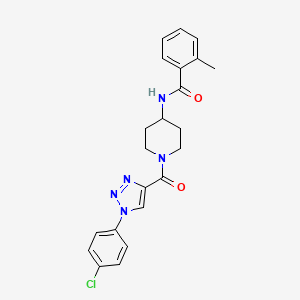![molecular formula C24H34N4O4S B2368500 2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone CAS No. 1090722-88-5](/img/structure/B2368500.png)
2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
カタログ番号:
B2368500
CAS番号:
1090722-88-5
分子量:
474.62
InChIキー:
SFVBAJLJCWIVNP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a sulfonyl group, a carbonyl group, a piperazine ring, and a pyrrolidinone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrrolidinone rings suggests that the compound has a cyclic structure. The exact three-dimensional shape would depend on the specific arrangement of the functional groups around these rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbonyl group could undergo reactions like nucleophilic addition or reduction, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of polar functional groups like the sulfonyl and carbonyl groups suggests that the compound might be soluble in polar solvents .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c29-23(26-11-4-5-12-26)20-25-15-17-27(18-16-25)24(30)22-8-13-28(14-9-22)33(31,32)19-10-21-6-2-1-3-7-21/h1-3,6-7,10,19,22H,4-5,8-9,11-18,20H2/b19-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBAJLJCWIVNP-VXLYETTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydro...
Cat. No.: B2368417
CAS No.: 2375259-84-8
N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]s...
Cat. No.: B2368418
CAS No.: 893997-51-8
(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)meth...
Cat. No.: B2368419
CAS No.: 17766-72-2
2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-...
Cat. No.: B2368420
CAS No.: 868674-60-6
![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2368417.png)
![N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368418.png)



![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2368424.png)
![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)
